2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

tautomerism 2-oxothiazole acidity constants

Researchers requiring a C2-oxo thiazoline scaffold with a defined hydrogen-bond acceptor profile for kinase or nuclear receptor programs often face supply inconsistency for regioisomerically pure building blocks. CAS 886498-04-0 directly addresses this gap as a para-tolyl-substituted, ester-protected intermediate. - Enables unambiguous SAR: The para-substitution offers a linear molecular axis for confident docking, eliminating the conformational ambiguity of meta-tolyl isomers. - Chemoselective derivatization: The ethyl ester at C5 can be selectively hydrolyzed or amidated without compromising the 2-oxo group, avoiding the side reactions typical of 2-chloro or 2-amino analogs. - High-purity stock: Sourced at ≥98% purity, suitable for parallel synthesis and scale-up without introducing uncontrolled variables from isomeric contaminants.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 886498-04-0
Cat. No. B3294201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
CAS886498-04-0
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)C
InChIInChI=1S/C13H13NO3S/c1-3-17-12(15)11-10(14-13(16)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,16)
InChIKeyPCFOOWJIQROZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Overview and Procurement Profile


2-Oxo-4-p-tolyl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester (CAS 886498-04-0) belongs to the 2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate ester class of heterocyclic building blocks, with molecular formula C13H13NO3S and molecular weight 263.31 g/mol . The compound features a 2-oxo-1,3-thiazoline core (rather than a fully aromatic thiazole), a para-tolyl substituent at position 4, and an ethyl ester at position 5. This specific substitution pattern positions it within a family of thiazole derivatives widely used as synthetic intermediates in medicinal chemistry and agrochemical research . The 2-oxo-2,3-dihydrothiazole scaffold is distinct from the aromatic 2-aminothiazole or 2-chlorothiazole congeners in its tautomeric preference, hydrogen-bonding profile, and reactivity, which carry direct implications for downstream synthetic strategy and biological target engagement [1].

Defined oxo tautomer avoids amino/imino ambiguity
Ethyl ester enables direct multi-step synthetic transformations
Para-tolyl linear geometry supports SAR and docking studies

Why Generic Substitution Fails for This Scaffold


The five closest commercially available analogs—ethyl 2-oxo-4-(m-tolyl)-2,3-dihydrothiazole-5-carboxylate (CAS 886497-34-3), ethyl 2-oxo-4-phenyl-2,3-dihydrothiazole-5-carboxylate (CAS 13950-67-9), ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate (CAS 68301-49-5), ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate (CAS 1146297-40-6), and 4-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid (CAS 429623-36-9)—differ from the target compound in at least one structurally critical position: the aryl substitution pattern (para- vs. meta-tolyl vs. unsubstituted phenyl), the C2 functional group (oxo vs. amino vs. chloro), or the C5 ester (ethyl ester vs. free acid). Each of these modifications alters physicochemical properties—solubility, lipophilicity, hydrogen-bond donor/acceptor count, ionization state, and leaving-group potential—that can shift reaction kinetics in downstream synthetic steps, alter binding poses in biological assays, and affect compound handling (e.g., hygroscopicity, crystallinity) . Direct head-to-head comparative biological or physicochemical data for CAS 886498-04-0 against these analogs is not available in the open scientific literature as of the knowledge cutoff date; consequently, any in-class substitution without prior experimental side-by-side characterization introduces an uncontrolled variable in research or scale-up workflows [1].

Aryl positional isomer (para vs. meta)
Molecular shape shift from linear to kinked may alter binding and crystallization profiles.
C2 functional group (oxo vs. amino/chloro)
Hydrogen-bond profile and reactivity diverge; oxo is HBA-only, while others introduce basicity or leaving-group potential.
C5 ester vs. free acid
Lipophilicity, solubility, and synthetic utility may shift significantly; ester remains neutral and versatile for non-aqueous workflows.

Quantitative Differentiation Evidence


Tautomeric Preference: Oxo vs. Hydroxy Form

Ab initio calculations at the B3LYP/6-31G(d) level of theory on 2-oxothiazole derivatives demonstrate that the oxo tautomer (C=O) is thermodynamically favored over the hydroxy tautomer (C–OH) [1]. This fundamentally distinguishes the 2-oxo-2,3-dihydrothiazole scaffold from 2-aminothiazole analogs (CAS 68301-49-5), where amino–imino tautomerism governs protonation state and nucleophilicity [2]. The 2-oxo group functions exclusively as a hydrogen bond acceptor (HBA), whereas the 2-amino group can act as both a hydrogen bond donor (HBD) and a base, altering pharmacokinetic properties and synthetic derivatization routes.

Tautomer preference
Class-level
Oxo form thermodynamically favored over hydroxy; pKa ≈ –1.8
Consistent HBA profile vs. amino tautomer mixtures
DFT study; class-level prediction for 2-oxothiazole series
tautomerism 2-oxothiazole acidity constants DFT hydrogen bonding

Positional Isomerism: Para-Tolyl vs. Meta-Tolyl Geometry

The para-methyl substitution on the 4-phenyl ring in CAS 886498-04-0 yields a linear molecular axis and a symmetric electron distribution, in contrast to the meta-methyl isomer (CAS 886497-34-3, SMILES: O=C(C1=C(C2=CC=CC(C)=C2)NC(S1)=O)OCC), which introduces a kinked geometry and an altered dipole vector . This structural difference affects crystal packing, melting point, and potentially the compound's behavior in chiral environments or binding pockets. While no direct comparative crystallographic data are available for this specific pair, the general principle that para- vs. meta-substitution alters molecular recognition is well-established in medicinal chemistry SAR .

Positional isomer geometry
Class-level
Para-tolyl: linear axis; meta-tolyl: kinked shape
Shape difference may alter biological recognition
No direct comparative data; structural inference
positional isomerism para vs meta substitution molecular shape dipole moment crystal packing

C2 Reactivity: Oxo vs. Chloro Synthetic Handles

The 2-chloro analog (CAS 1146297-40-6, MW 281.76) possesses a chlorine atom at the thiazole C2 position, which functions as a leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions . In contrast, the 2-oxo group in CAS 886498-04-0 renders the C2 position inert to direct displacement, requiring alternative activation strategies (e.g., conversion to a 2-thione or 2-chloro intermediate) for further functionalization. This fundamental reactivity difference dictates the choice of building block for specific synthetic sequences: the 2-chloro analog is preferred when C2 diversification is the primary goal, whereas the 2-oxo compound is selected when the oxo group is intended to remain intact as a pharmacophoric element (HBA) or when C4/C5 modifications are prioritized [1].

C2 synthetic handle
Class-level
2-Oxo: inert to SNAr, stable HBA. 2-Chloro: reactive leaving group.
Oxo locks C2 for pharmacophore retention; chloro enables diversification
Based on established thiazole reactivity rules
C2 substitution oxo vs chloro leaving group synthetic intermediate nucleophilic aromatic substitution

C5 Ester vs. Free Acid Utility

The ethyl ester form (CAS 886498-04-0, predicted density 1.287±0.06 g/cm³) is significantly more lipophilic than the corresponding free carboxylic acid (CAS 429623-36-9, MW 235.26, formula C11H9NO3S). The ester serves as a protected carboxylate that can be hydrolyzed to the acid under mild basic or acidic conditions, reduced to the alcohol, or converted directly to amides via aminolysis . The acid form, by contrast, is ionizable (predicted pKa ≈ 3–4 for thiazole-5-carboxylic acids), limiting its passive membrane permeability and its utility in non-aqueous reactions without prior activation [1].

Ester vs. acid utility
Class-level
Ethyl ester: higher lipophilicity, neutral. Free acid: ionizable, requires activation.
Ester provides broader synthetic versatility without pre-activation
ΔlogP ~+1.0–1.5 (class estimate); acid pKa ~3–4
ester vs acid lipophilicity synthetic handle prodrug solubility

Purity and Supply Chain Transparency

Multiple independent vendors supply CAS 886498-04-0 with specified purity levels: Leyan (product 1771973) provides the compound at 98% purity, MolCore at ≥98% under ISO certification, and Chemenu at 95% purity . In comparison, the meta-tolyl isomer (CAS 886497-34-3) is available at 97% purity from ChemicalBook and 95% from Chemenu . The 2-chloro analog (CAS 1146297-40-6) is offered at 95–97% purity . The availability of the target compound at 98% from an ISO-certified facility is a procurement-relevant differentiator for research programs requiring high batch-to-batch consistency for SAR studies or scale-up.

Commercial purity
Data to verify
98%
Higher specified purity vs. typical analogs (95–97%)
Based on vendor listings; ISO-certified source available
purity vendor specification quality control ISO certification procurement

Optimal Application Scenarios


Hit-to-Lead Optimization with Neutral H-Bond Acceptor

In kinase inhibitor or nuclear receptor modulator programs where a neutral hydrogen bond acceptor at the heterocycle C2 position is pharmacophorically required, CAS 886498-04-0 is preferable over the 2-amino analog (CAS 68301-49-5) because the oxo group provides exclusively HBA character without the protonation-state ambiguity of the basic amino group. The para-tolyl substituent offers a defined linear molecular axis that can be docked with greater confidence than the meta-tolyl isomer (CAS 886497-34-3) . This scenario is directly supported by the tautomeric preference evidence in Evidence Item 1 of Section 3.

Multi-Step Synthesis with Locked C2 Functionality

When the synthetic strategy requires derivatization at C4 (via the p-tolyl ring) or C5 (via ester hydrolysis/amidation) while keeping the C2 position intact, CAS 886498-04-0 is the building block of choice. The 2-chloro analog (CAS 1146297-40-6) would introduce undesired reactivity at C2, potentially leading to side reactions. The ethyl ester at C5 can be selectively hydrolyzed to the acid in the presence of the 2-oxo group, a chemoselectivity not possible with the 2-chloro or 2-amino analogs . This application derives from the C2 reactivity differentiation evidence in Evidence Item 3 of Section 3.

SAR Studies of Para vs. Meta Aryl Substitution

For systematic SAR exploration of the 4-aryl substituent's effect on target binding, CAS 886498-04-0 (para-tolyl) serves as the linear-geometry reference compound against its meta-tolyl isomer (CAS 886497-34-3). The identical molecular weight (263.31 g/mol) and formula (C13H13NO3S) eliminate MW/logP confounding when interpreting potency differences between the two positional isomers . Procurement of both isomers at comparable purity (98% for para, 97% for meta) enables well-controlled head-to-head biological evaluation . This scenario follows directly from the positional isomer differentiation in Evidence Item 2 of Section 3.

Agrochemical Discovery with Lipophilic Ester Prodrug

In agrochemical research targeting systemic fungicides or herbicides, the ethyl ester form (CAS 886498-04-0) offers the lipophilicity necessary for cuticular penetration, a clear advantage over the free acid form (CAS 429623-36-9), which would require separate esterification or salt formation. The predicted density (1.287 g/cm³) and neutral character of the ester facilitate formulation in organic solvent-based spray adjuvants . This application is supported by the ester vs. acid differentiation evidence in Evidence Item 4 of Section 3, extended to the agrochemical context via class-level inference from thiazole-based agrochemical precedent .

Application
Selection Property
Validation Focus
Neutral HBA pharmacophore design
C2 oxo group without amine basicity
Tautomeric consistency and docking pose
Selective C4/C5 derivatization
C2 oxo inertness to nucleophilic displacement
Chemoselectivity in multi-step synthesis
Aryl positional isomer SAR
Para-tolyl linear molecular axis
Isomer-controlled biological evaluation
Lipophilic agrochemical delivery
Ethyl ester lipophilicity and neutral character
Formulation compatibility and penetration
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